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Compound of Interest

Compound Name: Orcinol gentiobioside

Cat. No.: B15591393 Get Quote

An In-depth Technical Guide to Orcinol
Gentiobioside
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activities of Orcinol gentiobioside (OGB). The information is compiled for

professionals in research and drug development, with a focus on quantitative data,

experimental methodologies, and the compound's mechanism of action in relevant biological

pathways.

Chemical Structure and Properties
Orcinol gentiobioside is a phenolic glycoside consisting of an orcinol aglycone linked to a

gentiobiose disaccharide moiety.[1] Its systematic IUPAC name is (2R,3S,4S,5R,6R)-2-

(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-

yl]methoxy]oxane-3,4,5-triol.[1]

Quantitative Physicochemical and Spectral Data
The following table summarizes the key quantitative properties of Orcinol gentiobioside.
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Property Value Reference(s)

Molecular Formula C₁₉H₂₈O₁₂ [1]

Molecular Weight 448.42 g/mol [1]

CAS Number 164991-86-0 [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 117-120°C

Boiling Point 781.5 ± 60.0°C (Predicted)

Density 1.6 ± 0.1 g/cm³ (Predicted)

Solubility
Soluble in DMSO (65 mg/mL),

Ethanol, Methanol, Pyridine

¹H NMR Data

Specific chemical shifts and

coupling constants are not

detailed in the currently

available peer-reviewed

literature.

¹³C NMR Data

Specific chemical shifts are not

detailed in the currently

available peer-reviewed

literature.

Mass Spectrometry

Detailed fragmentation

patterns are not specified in

the currently available

literature. Cleavage of the

glycosidic bond is expected.[1]

Natural Occurrence and Isolation
Orcinol gentiobioside is a natural product found in plants of the Curculigo genus, particularly

in the rhizomes of Curculigo orchioides and Curculigo breviscapa.[1][2] Its presence in these
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plants is significant as they are used in traditional Chinese and Indian medicine to treat

conditions like osteoporosis.[1]

General Isolation Protocol
A specific, detailed protocol for the isolation of Orcinol gentiobioside is not readily available.

However, based on phytochemical studies of Curculigo species, a general methodology can be

outlined.

Objective: To extract and purify Orcinol gentiobioside from the dried rhizomes of Curculigo

orchioides or C. breviscapa.

Methodology:

Extraction:

Air-dried and powdered rhizomes of the plant material are extracted exhaustively with 95%

ethanol at room temperature.

The resulting ethanol extract is concentrated under reduced pressure to yield a crude

residue.

Solvent Partitioning:

The crude extract is suspended in water and partitioned successively with solvents of

increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Phenolic

glycosides like OGB are typically enriched in the ethyl acetate and n-butanol fractions.

Column Chromatography (Silica Gel):

The n-butanol fraction is subjected to column chromatography on a silica gel column.

The column is eluted with a gradient solvent system, commonly a mixture of chloroform

and methanol, with increasing methanol concentration (e.g., gradients from 100:1 to 1:1,

v/v).

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions

with similar TLC profiles are pooled.
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Purification (Sephadex LH-20):

The pooled fractions containing the target compound are further purified by size exclusion

chromatography on a Sephadex LH-20 column, typically eluting with methanol, to remove

smaller impurities.

Final Purification (Preparative HPLC):

Final purification is achieved using preparative High-Performance Liquid Chromatography

(HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-

water gradient to yield pure Orcinol gentiobioside.

Structure Elucidation:

The structure of the purified compound is confirmed using spectroscopic methods,

including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by comparison with literature

data.

Biological Activity and Mechanism of Action
Orcinol gentiobioside has demonstrated significant anti-osteoporotic activity. Its primary

mechanism of action involves the regulation of osteoclasts, the cells responsible for bone

resorption.

Inhibition of Osteoclastogenesis via JNK1 Signaling
Recent research has shown that Orcinol gentiobioside inhibits the differentiation and function

of osteoclasts induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).

[1] The mechanism is centered on the c-Jun N-terminal Kinase 1 (JNK1) signaling pathway.

OGB has been shown to bind to JNK1, inhibiting its activity.[3] This inhibition leads to two key

downstream effects: the promotion of osteoclast apoptosis (programmed cell death) and the

suppression of autophagy (a cellular degradation process).[3] By preventing the formation and

activity of bone-resorbing osteoclasts, OGB helps to mitigate bone loss.[1]
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Caption: OGB inhibits RANKL-induced osteoclastogenesis via the JNK1 pathway.

Key Experimental Protocols
The following sections provide representative, detailed protocols for assays used to

characterize the anti-osteoporotic activity of Orcinol gentiobioside.

Representative Protocol: TRAP Staining for Osteoclast
Identification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15591393?utm_src=pdf-body-img
https://www.benchchem.com/product/b15591393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To visualize and quantify osteoclast formation in a cell culture model. Tartrate-

Resistant Acid Phosphatase (TRAP) is an enzyme marker for osteoclasts.

Materials:

Bone marrow macrophages (BMMs) or RAW 264.7 cells

96-well culture plates

Culture medium (α-MEM with 10% FBS)

RANKL (e.g., 50 ng/mL)

Orcinol gentiobioside (at various concentrations)

Phosphate-Buffered Saline (PBS)

Fixative Solution: 10% Neutral Buffered Formalin or 4% Paraformaldehyde in PBS

TRAP Staining Kit (containing Naphthol AS-BI phosphate substrate, Fast Garnet GBC base,

and a tartrate-containing buffer)

Deionized water

Inverted microscope

Procedure:

Cell Seeding: Seed BMMs or RAW 264.7 cells in a 96-well plate at a density of 3 x 10³ to 1 x

10⁴ cells/well.

Induction of Osteoclastogenesis: Culture the cells in medium containing RANKL to induce

differentiation into osteoclasts. Simultaneously, treat cells with various concentrations of

Orcinol gentiobioside or a vehicle control (DMSO). Culture for 4-6 days, replacing the

medium every 2 days.

Cell Fixation:
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Carefully aspirate the culture medium from the wells.

Gently wash the cells twice with 200 µL of PBS per well.

Add 100 µL of Fixative Solution to each well and incubate for 10 minutes at room

temperature.[4]

Washing: Aspirate the fixative and wash the wells three times with 200 µL of deionized water.

TRAP Staining:

Prepare the TRAP staining solution according to the manufacturer's protocol. This typically

involves mixing the substrate, buffer, and color reagent (e.g., Fast Garnet GBC).

Add 100 µL of the freshly prepared TRAP staining solution to each well.[3]

Incubate the plate at 37°C for 20-60 minutes, shielded from light. Monitor the color

development under a microscope.

Final Wash and Imaging:

Once staining is optimal (osteoclasts appear red/purple), stop the reaction by aspirating

the staining solution.

Wash the wells three times with deionized water.

Allow the wells to air dry completely.

Quantification:

Image the wells using an inverted light microscope.

Count the number of TRAP-positive (red/purple), multinucleated (≥3 nuclei) cells in each

well to determine the extent of osteoclast formation.[3][5][6]

Representative Protocol: Western Blot for JNK
Phosphorylation
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Objective: To measure the activation of the JNK signaling pathway by detecting the level of

phosphorylated JNK (p-JNK) relative to total JNK.

Materials:

Osteoclast cell lysates (treated with RANKL +/- OGB)

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA or Bradford Protein Assay Kit

SDS-PAGE gels (e.g., 12% polyacrylamide)

Nitrocellulose or PVDF membranes

Transfer buffer

Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with

0.1% Tween-20 (TBST).

Primary Antibodies: Rabbit anti-phospho-JNK, Rabbit anti-total-JNK, Mouse anti-β-actin

(loading control).

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

Enhanced Chemiluminescence (ECL) detection reagent.

Imaging system (e.g., ChemiDoc) or X-ray film.

Procedure:

Cell Lysis and Protein Quantification:

After treatment, wash cells with ice-cold PBS and lyse with Lysis Buffer.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[7]

Determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]

[8]
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SDS-PAGE:

Denature 20-60 µg of protein from each sample by boiling in Laemmli sample buffer.

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by

size.

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

a wet or semi-dry transfer system.

Blocking:

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle

agitation to prevent non-specific antibody binding.[8]

Primary Antibody Incubation:

Incubate the membrane with the primary antibody for phospho-JNK (diluted in Blocking

Buffer, e.g., 1:800 or 1:1000) overnight at 4°C with gentle agitation.[7][8]

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation:

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted

in Blocking Buffer) for 1 hour at room temperature.[7]

Detection:

Wash the membrane three times for 10 minutes each with TBST.

Apply the ECL detection reagent to the membrane and capture the chemiluminescent

signal using an imaging system.[7]

Stripping and Re-probing:
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To normalize the data, the membrane can be stripped of the first set of antibodies using a

stripping buffer.

Re-block the membrane and probe with the primary antibody for total JNK, followed by the

secondary antibody and detection.

Repeat the process for the β-actin loading control.

Data Analysis:

Quantify the band intensities using densitometry software. Calculate the ratio of p-JNK to

total JNK for each sample to determine the effect of OGB on JNK activation.

Caption: Workflow for assessing the biological activity of Orcinol gentiobioside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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